REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[NH:9]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10]1.CCCCCCC=CCCC>C1COCC1.C(OCC)(=O)C>[Br:8][C:4]1[N:3]=[C:2]([N:9]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10]2)[CH:7]=[CH:6][CH:5]=1
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Name
|
|
Quantity
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2.37 g
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Type
|
reactant
|
Smiles
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BrC1=NC(=CC=C1)Br
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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N1CC(CC1)O
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Name
|
|
Quantity
|
1.5 mL
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Type
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reactant
|
Smiles
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CCCCCCC=CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The resulting solution was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (10-30% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)N1CC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |